5-Phenoxypyrazine-2-carbonitrile is a heterocyclic compound characterized by a pyrazine ring substituted with a phenoxy group and a cyano group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound can be synthesized through various methods, often involving reactions with pyrazine derivatives and phenolic compounds. Its synthesis is detailed in several patents and research articles, indicating its relevance in both academic and industrial chemistry contexts.
5-Phenoxypyrazine-2-carbonitrile falls under the category of pyrazine derivatives, which are known for their diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
The synthesis of 5-Phenoxypyrazine-2-carbonitrile typically involves the following steps:
For example, one method involves reacting 2-cyanopyrazine with phenol in the presence of a base at elevated temperatures. The reaction proceeds via nucleophilic attack of the phenolate ion on the electrophilic carbon of the cyano group, followed by cyclization to form 5-Phenoxypyrazine-2-carbonitrile.
The molecular formula of 5-Phenoxypyrazine-2-carbonitrile is C10H8N2O. The structure features a pyrazine ring with a cyano group at position 2 and a phenoxy group at position 5.
Key structural data includes:
5-Phenoxypyrazine-2-carbonitrile can undergo various chemical reactions, including:
For instance, when subjected to strong acids or bases, the cyano group may hydrolyze to yield 5-phenoxypyrazine-2-carboxylic acid, demonstrating its reactivity under different conditions.
The mechanism of action for compounds like 5-Phenoxypyrazine-2-carbonitrile often involves interaction with biological targets such as enzymes or receptors. For example, its potential as an agonist for certain G-protein coupled receptors could be explored through binding studies.
Studies have shown that modifications on the pyrazine ring can significantly influence binding affinity and selectivity towards specific molecular targets, making this compound of interest in drug design.
5-Phenoxypyrazine-2-carbonitrile has potential applications in:
Research continues into optimizing its synthesis and exploring its full range of biological activities, which could lead to novel therapeutic agents in the future.
Pyrazine, a six-membered heteroaromatic ring containing two nitrogen atoms at para positions (1,4-diazine), serves as a fundamental pharmacophore in numerous bioactive molecules and approved therapeutics. This heterocycle demonstrates exceptional versatility in drug discovery due to its capacity for hydrogen bonding, π-π stacking interactions, and modulation of electronic properties through strategic substitution. The electron-deficient nature of the pyrazine ring facilitates interactions with biological targets through dipole-dipole interactions and coordination bonding with metal ions in enzyme active sites. Historically, pyrazine derivatives have formed the core structure of first-line antitubercular drugs (pyrazinamide) and extensively prescribed xanthine oxidase inhibitors (febuxostat), demonstrating their clinical significance [3] [7].
The phenoxy substitution at the 5-position of the pyrazine ring, as exemplified in 5-phenoxypyrazine-2-carbonitrile, introduces enhanced conformational flexibility and aromatic surface area critical for target engagement. This structural feature significantly expands the interaction possibilities with hydrophobic pockets in biological targets. Research indicates that pyrazine derivatives constitute key structural components in approximately 15% of FDA-approved small-molecule drugs targeting diverse therapeutic areas, including oncology, infectious diseases, and metabolic disorders. Their broad utility stems from favorable physicochemical properties such as improved solubility relative to purely hydrocarbon aromatics, metabolic stability, and the ability to fine-tune electronic parameters through regioselective functionalization [4].
Table 1: Therapeutic Applications of Pyrazine Derivatives in Drug Discovery
Pyrazine Derivative | Therapeutic Category | Biological Target | Significance |
---|---|---|---|
Pyrazinamide | Antitubercular | Mycobacterial FAS-I | First-line TB treatment |
Febuxostat | Gout Management | Xanthine Oxidase | Non-purine selective inhibitor |
5-Phenoxypyrazine-2-carbonitrile | Anticancer (Research) | EGFR Tyrosine Kinase | ATP-competitive inhibitor scaffold |
TGR5 Agonists (e.g., 18k) | Metabolic Disorders | TGR5 Receptor | Glucose-lowering and GLP-1 secretion activity |
Vemurafenib | Antineoplastic | BRAF Kinase | BRAF V600E mutation inhibitor |
The emergence of 5-phenoxypyrazine-2-carbonitrile derivatives reflects ongoing innovation in pyrazine-based medicinal chemistry. These compounds exploit the intrinsic bioactivity of the pyrazine core while leveraging the phenoxy group's spatial positioning to achieve optimal binding geometry with target proteins. Recent studies highlight their role as kinase inhibitors, particularly against epidermal growth factor receptor (EGFR), where the pyrazine core effectively mimics the adenine moiety of ATP, establishing critical hydrogen bonds within the kinase domain. Furthermore, pyrazine-containing TGR5 agonists demonstrate exceptional potency (EC50 values in nanomolar range), significantly surpassing reference compounds like INT-777 in stimulating GLP-1 secretion for diabetes management [9].
The carbonitrile (–C≡N) group represents a critically important functional modification in heterocyclic medicinal chemistry, serving dual roles as a hydrogen bond acceptor and a versatile chemical handle for further derivatization. When positioned ortho to nitrogen atoms in electron-deficient heterocycles like pyrazine, the carbonitrile group exerts profound electronic effects, including reduction of electron density at adjacent carbon atoms and enhancement of dipole moments across the molecular scaffold. In 5-phenoxypyrazine-2-carbonitrile, spectroscopic analyses and computational modeling confirm the cyano group withdraws significant electron density from the pyrazine ring, creating a π-deficient system with increased susceptibility to nucleophilic attack at the C3 and C6 positions. This electronic polarization enhances intermolecular interactions with biological targets by strengthening dipole-dipole forces and hydrogen bonding capabilities [4].
Functionally, the carbonitrile group serves as a bioisostere for carboxylate, aldehyde, and nitro groups, offering improved metabolic stability and membrane permeability compared to these alternatives. Its linear geometry provides minimal steric hindrance while allowing deep penetration into enzymatic binding clefts. The bond angles and lengths associated with the carbonitrile moiety (C–C bond length ~1.46 Å, C≡N ~1.16 Å) facilitate optimal interactions with amino acid residues such as threonine, serine, and histidine through directional hydrogen bonding (N···H distances typically 2.0-2.5 Å). Quantum mechanical calculations indicate the cyano group in pyrazine-2-carbonitriles increases molecular dipole moments by approximately 2.5 Debye compared to unsubstituted pyrazines, significantly enhancing water solubility and crystal packing efficiency [4].
The synthetic versatility of the carbonitrile group underpins its importance in lead optimization campaigns. Key transformations include:
In 5-phenoxypyrazine-2-carbonitrile, the electron-withdrawing nature of the cyano group activates the adjacent C3 position for nucleophilic aromatic substitution (SNAr), enabling efficient derivatization. This reactivity has been exploited in synthesizing combinatorial libraries for high-throughput screening, particularly in developing kinase inhibitor scaffolds. The compound's XLogP3 value of 1.7 reflects a favorable balance between hydrophilicity and lipophilicity, contributing to enhanced membrane permeability while maintaining aqueous solubility necessary for biological activity .
Table 2: Functional Impacts of Carbonitrile Substitution in Pyrazine Systems
Property | Impact of Carbonitrile | Structural Consequence | Biological Relevance |
---|---|---|---|
Electronic Effects | Strong electron-withdrawal (-I and -R effects) | Reduced electron density at adjacent carbons | Enhanced electrophilicity for target nucleophiles |
Dipole Moment | Increases by ~2.5 D | Enhanced molecular polarity | Improved water solubility and protein binding affinity |
Hydrogen Bonding | Acts as moderate H-bond acceptor (β ~0.4) | Linear geometry with directional preference | Specific interactions with Thr/Ser/His residues |
Metabolic Stability | Resistance to oxidative metabolism | Inertness toward common CYP450 enzymes | Extended plasma half-life in vivo |
Synthetic Versatility | Site for chemical transformations | Functional group interconversion capability | Rapid generation of structural diversity |
The strategic incorporation of a phenoxy group at the 5-position of the pyrazine-2-carbonitrile scaffold creates a hybrid pharmacophore with enhanced capacity for target engagement across multiple therapeutic domains. This structural motif combines the electronic properties of the electron-deficient pyrazine-carbonitrile system with the hydrophobic bulk and aromatic stacking capability of the phenoxy moiety. The phenoxy group serves as a conformationally flexible linker that projects the phenyl ring into hydrophobic binding pockets of target proteins, significantly enhancing binding affinity. Molecular modeling studies indicate the oxygen atom of the phenoxy group forms critical hydrogen bonds with tyrosine or serine residues in enzymatic binding sites, while the phenyl ring engages in π-π stacking or cation-π interactions with proximal aromatic or positively charged amino acids [4] [9].
In oncology research, 5-phenoxypyrazine-2-carbonitrile derivatives function as ATP-competitive tyrosine kinase inhibitors, specifically targeting the epidermal growth factor receptor (EGFR). The pyrazine core effectively mimics the purine ring of ATP, forming essential hydrogen bonds with the hinge region residues (Met793) of the kinase domain. The phenoxy group extends into hydrophobic regions near the gatekeeper area, with halogen substitutions (particularly at ortho positions) dramatically enhancing inhibitory potency through additional van der Waals contacts. These structural features collectively enable potent inhibition (IC50 values in low nanomolar range) of EGFR-driven signaling pathways in non-small cell lung cancer models. The carbonitrile group contributes additional binding energy through interactions with solvent-exposed regions and improves pharmacokinetic properties by reducing unspecific plasma protein binding .
Metabolic disease research has identified exceptionally potent TGR5 (GPBAR1) agonists based on the 3-phenoxypyrazine-2-carboxamide scaffold, closely related to the carbonitrile derivatives. Although 5-phenoxypyrazine-2-carbonitrile itself requires functionalization for optimal TGR5 activity, its derivatives demonstrate remarkable efficacy in modulating bile acid signaling pathways. Compound 18k (featuring 2,5-dichlorophenoxy and tetrahydroquinoxaline groups) exhibits unprecedented human TGR5 (hTGR5) agonist activity (EC50 = 0.58 nM), significantly outperforming the endogenous bile acid derivative INT-777 (EC50 = 781 nM). This compound demonstrated significant glucose-lowering effects in C57BL/6 mice and enhanced GLP-1 secretion in both cellular (NCI-H716 cells) and murine models. The structural analogy to 5-phenoxypyrazine-2-carbonitrile suggests similar optimization strategies could yield potent carbonitrile-based TGR5 modulators [9].
Beyond pharmaceutical applications, the extended π-conjugation enabled by the phenoxy-pyrazine-carbonitrile architecture facilitates applications in material science. The electron-deficient pyrazine ring and cyano group create an electron-transporting (n-type) semiconductor character, while the phenoxy group contributes to film-forming properties and morphological stability. These compounds demonstrate promising electroluminescence properties suitable for organic light-emitting diodes (OLEDs), with emission profiles tunable through substitution pattern modifications. Their solid-state packing arrangements, characterized by herringbone or π-stacked motifs, enable efficient charge carrier mobility exceeding 0.1 cm²/V·s in thin-film transistor configurations, positioning them as candidates for organic electronic devices .
Table 3: Bioactive Phenoxy-Pyrazine-Carbonitrile Derivatives and Their Targets
Compound Structural Features | Biological Target | Reported Activity | Structure-Activity Relationship Insight |
---|---|---|---|
5-Phenoxypyrazine-2-carbonitrile core | EGFR Tyrosine Kinase | ATP-competitive inhibition | Pyrazine mimics adenine; Phenoxy occupies hydrophobic region I |
2-Chloro-5-phenoxy derivatives | EGFR | Enhanced inhibition vs unsubstituted | Ortho-chloro improves hydrophobic contact with gatekeeper residue |
2,5-Dichlorophenoxy pyrazine carboxamides | TGR5 (GPBAR1) | EC50 = 0.58 nM at hTGR5 | Dichloro substitution maximizes agonist potency |
4-Trifluoromethylphenoxy analogs | Herbicidal activity | Acetolactate synthase (ALS) inhibition | Electron-withdrawing groups enhance herbicidal efficacy |
Polyazine polymers incorporating phenoxy-pyrazine | Organic Semiconductors | n-Type charge transport | Extended conjugation enables π-orbital overlap for electron mobility |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7